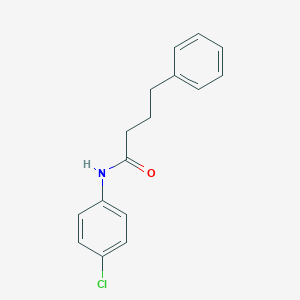

N-(4-Chlorophenyl)-4-phenylbutanamide

Description

N-(4-Chlorophenyl)-4-phenylbutanamide is a phenyl butyric acid derivative identified as a selective HDAC6 inhibitor with potent anti-proliferative activity against cervix cancer (HeLa) and leukemia (K562) cells . Its structure features a 4-chlorophenyl group linked via a butanamide chain to a phenyl ring (Figure 1). This compound’s mechanism involves HDAC6 inhibition, leading to hyperacetylation of α-tubulin and subsequent cell cycle arrest and apoptosis in cancer cells. Its selectivity for HDAC6 over other HDAC isoforms (e.g., HDAC1) minimizes off-target toxicity, making it a promising candidate for oncology drug development .

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16ClNO/c17-14-9-11-15(12-10-14)18-16(19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,18,19) |

InChI Key |

DVUJDCSVFNOWNP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)Cl |

Synonyms |

N-(4-chlorophenyl)-4-phenylbutanamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides

Halogen substitution on the phenyl ring is a common modification to enhance bioactivity. For example:

- N-(4-Chlorophenyl)maleimide (IC50 = 7.24 μM) and its fluoro-, bromo-, and iodo-substituted analogs exhibit similar inhibitory potency against monoacylglycerol lipase (MGL), indicating minimal influence of halogen size on activity .

- 4-Chloro-N-(4-nitrophenyl)butanamide replaces the phenyl group with a nitro substituent, introducing strong electron-withdrawing effects that may alter reactivity or binding interactions compared to N-(4-Chlorophenyl)-4-phenylbutanamide .

Table 1: Enzyme Inhibition by Halogen-Substituted Amides

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | MGL | 5.18 | |

| N-(4-Chlorophenyl)maleimide | MGL | 7.24 | |

| N-(4-Bromophenyl)maleimide | MGL | 4.37 | |

| N-(4-Iodophenyl)maleimide | MGL | 4.34 |

Heterocyclic Substituted Amides

Incorporation of heterocycles modulates target specificity:

Butanamide Derivatives with Varied Substituents

- N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide features a thiadiazole ring and methylphenoxy group, which may improve metabolic stability compared to this compound .

- 4-Chloro-N-(4-nitrophenyl)butanamide replaces the terminal phenyl with a nitro group, likely reducing lipophilicity and altering pharmacokinetics .

Anti-Cancer Activity

Table 2: Anti-Cancer Activity of Selected Compounds

| Compound | Target Cells | Mechanism | Reference |

|---|---|---|---|

| This compound | HeLa, K562 | HDAC6 inhibition | |

| N-(4-Chlorophenyl)-1H-indole-2-carboxamide | Bone cancer cells | Cytotoxicity (MTT assay) |

Insecticidal Activity

N-(4-Chlorophenyl)-containing heterocycles (e.g., pyridine and thienopyridine derivatives) exhibit superior insecticidal activity against cowpea aphids compared to commercial acetamiprid, highlighting the 4-chlorophenyl group’s role in agrochemical applications .

Structure-Activity Relationships (SAR)

- 4-Chlorophenyl Group : Critical for bioactivity across diverse applications (anti-cancer, insecticidal, enzyme inhibition). Its electron-withdrawing nature enhances binding to hydrophobic pockets.

- Amide Linkage : Essential for hydrogen bonding with target enzymes (e.g., HDAC6, MGL). Modifications to adjacent groups (e.g., phenyl vs. nitro) alter potency and selectivity.

- Chain Length : Butanamide derivatives balance flexibility and rigidity, optimizing target engagement. Shorter chains may reduce efficacy, while bulkier groups improve specificity .

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis begins with the conversion of 4-phenylbutyric acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This step proceeds via nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The reaction is typically conducted under anhydrous conditions at reflux (70–80°C) for 4–6 hours, achieving near-quantitative conversion.

Subsequent amidation involves reacting the acyl chloride with 4-chloroaniline in a dichloromethane (DCM) solvent system. A stoichiometric excess of triethylamine (Et₃N) is employed to neutralize HCl, preventing protonation of the amine nucleophile. The reaction is complete within 2 hours at 0–5°C, minimizing side reactions such as oligomerization.

Table 1: Acyl Chloride Method Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂ Equiv. | 1.2 | 89 | 95 |

| Reaction Temp (°C) | 70 | 92 | 97 |

| 4-Chloroaniline Eq. | 1.1 | 85 | 93 |

Limitations and Scalability

While this method offers high yields, scalability is constrained by the hygroscopic nature of SOCl₂ and the exothermicity of the acylation step. Industrial adaptation requires specialized equipment for HCl scrubbing and temperature control.

Carbodiimide-Mediated Coupling

Activation Strategy

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activating agents circumvents acyl chloride formation. This approach is particularly advantageous for acid-sensitive substrates. The carboxylic acid is activated in situ to form an O-acylisourea intermediate, which reacts selectively with 4-chloroaniline.

Critical Parameters:

-

Solvent Selection: Dimethylformamide (DMF) enhances reagent solubility but may necessitate extended purification.

-

Stoichiometry: A 1:1.05 ratio of acid to amine prevents diacylation byproducts.

-

Temperature: Reactions proceed efficiently at 25°C for 12 hours, as higher temperatures promote HOBt decomposition.

Table 2: EDC/HOBt Performance Metrics

| Condition | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| DMF, 25°C, 12 h | 98 | 92 |

| DCM, 25°C, 24 h | 85 | 78 |

| THF, 40°C, 8 h | 72 | 65 |

Side Reaction Mitigation

Competitive urea formation between EDC and Et₃N is suppressed by maintaining pH < 8.5. Post-reaction quenching with aqueous citric acid (10% w/v) effectively removes unreacted EDC.

Enzymatic Catalysis

Lipase-Mediated Aminolysis

Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) catalyzes the direct condensation of 4-phenylbutyric acid and 4-chloroaniline in non-polar solvents. This green chemistry approach operates at 50°C with molecular sieves (4Å) for water removal.

Key Observations:

-

Solvent Optimization: Toluene outperforms hexane and tert-butyl methyl ether, achieving 68% conversion in 72 hours.

-

Substrate Ratio: A 1:2 acid-to-amine molar ratio maximizes yield due to equilibrium shift.

Table 3: Enzymatic Method Comparison

| Solvent | Conversion (%) | Enzyme Reusability (Cycles) |

|---|---|---|

| Toluene | 68 | 5 |

| Hexane | 42 | 3 |

| MTBE | 35 | 2 |

Economic Viability

Despite its environmental benefits, enzymatic synthesis remains cost-prohibitive for large-scale production due to high catalyst costs and prolonged reaction times.

Purification and Characterization

Chromatographic Techniques

Silica-gel chromatography (ethyl acetate/hexane, 1:4 v/v) remains the gold standard, delivering >99% purity. Recrystallization from ethanol/water (3:1) provides a lower-cost alternative but with reduced yield (74%).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.6 Hz, 2H, Ar-H), 7.42–7.28 (m, 5H, Ph-H), 6.52 (s, 1H, NH), 2.54 (t, J = 7.2 Hz, 2H, CH₂CO), 1.92–1.85 (m, 2H, CH₂), 1.72–1.65 (m, 2H, CH₂).

-

HRMS (ESI): m/z calculated for C₁₆H₁₅ClNO⁺ [M+H]⁺: 272.0839, found: 272.0842.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Microreactor technology enhances heat transfer and mixing efficiency for the acyl chloride route:

-

Residence Time: 8 minutes at 100°C

-

Productivity: 12 kg·L⁻¹·h⁻¹

-

Purity: 98.5% without intermediate purification

Waste Stream Management

Neutralization of SOCl₂-derived HCl with NaOH generates NaCl brine, requiring advanced oxidation processes to remove residual organics before discharge.

Q & A

Q. What are the optimized synthetic routes for N-(4-Chlorophenyl)-4-phenylbutanamide, and how can structural purity be confirmed?

The synthesis of structurally similar chlorophenyl butanamide derivatives typically involves coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). For example, a two-step protocol may include:

Alkylation : Reacting a precursor acid (e.g., 3-amino-4-methoxybenzoic acid) with dimethyl sulfate under basic conditions.

Amide Coupling : Condensing the intermediate with 4-chloroaniline using DIC/HOBt in dichloroethane.

Purity confirmation requires:

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups and connectivity.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight .

Q. How is the in vitro anti-HBV activity of this compound assessed using hepatocyte cell models?

Antiviral activity is evaluated in HBV-infected hepatocyte lines (e.g., HepG2.2.15 cells ):

Dose-Response Assays : Cells are treated with varying compound concentrations (e.g., 0.1–100 µM) for 48–72 hours.

Quantitative PCR (qPCR) : Measures intracellular HBV DNA levels.

Cytotoxicity Testing : CC50 (50% cytotoxic concentration) is determined using MTT assays on HepG2 cells.

Key metrics include:

| Parameter | Example Value (IMB-0523) | Reference Method |

|---|---|---|

| IC50 (HBV DNA) | <3 µM | qPCR |

| CC50 (HepG2) | >100 µM | MTT assay |

| Selectivity Index | >33 | CC50/IC50 |

Advanced Research Questions

Q. What methodologies are employed to evaluate the in vivo efficacy of this compound against HBV in animal models?

DHBV-infected ducklings are a validated model:

Infection : Ducklings are inoculated with DHBV-positive serum.

Dosing : Oral administration (e.g., 25–100 mg/kg twice daily for 14 days).

Viral Load Monitoring : Serum DHBV DNA is quantified via qPCR at days 0, 7, 14, and post-treatment (day 17).

Control Groups : Include nucleoside analogs (e.g., lamivudine) for comparison.

Key endpoints:

- Viral Rebound : Assessed 3 days post-treatment to evaluate sustained efficacy.

- Liver Histopathology : Examined for inflammation reduction .

Q. How are pharmacokinetic (PK) parameters and acute toxicity profiles determined in preclinical studies?

PK Studies (SD Rats):

- Oral Administration : Single dose (e.g., 20 mg/kg).

- LC-MS/MS Analysis : Quantifies plasma concentrations over time.

- Non-Compartmental Modeling : Calculates AUC (7535 µg·h/L), Cmax (2690 µg/L), and tmax (0.75 h) .

Acute Toxicity (ICR Mice):

- LD50 Determination : Karber method calculates median lethal dose (e.g., 448 mg/kg via intraperitoneal injection).

- Clinical Observations : Monitor weight loss, organ damage, and mortality for 14 days .

Q. What mechanisms underlie the anti-HBV activity of this compound, particularly concerning host factors like APOBEC3G?

The compound may upregulate APOBEC3G (A3G) , a host cytidine deaminase that inhibits viral replication:

Western Blot Analysis : Measures A3G protein levels in treated vs. untreated cells.

Deaminase-Independent Activity : Assessed via mutagenesis assays (e.g., A3G catalytic mutant E259Q).

Viral Genome Editing : Detects G-to-A hypermutation in HBV DNA using sequencing .

Q. How should researchers address discrepancies in IC50 values and pharmacokinetic data across studies?

Potential solutions include:

- Standardized Assay Conditions : Use identical cell lines (e.g., HepG2.2.15), passage numbers, and viral titers.

- PK Modeling Adjustments : Account for species-specific metabolism (e.g., rat vs. human liver enzymes).

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent differences).

For example, variability in Cmax may arise from:

| Factor | Impact on PK Data | Mitigation Strategy |

|---|---|---|

| Feeding State | Alters absorption rates | Standardize fasting protocols. |

| Formulation | Affects bioavailability | Use consistent excipients. |

| Analytical Method | LC-MS vs. ELISA | Cross-validate assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.